3-Bromo-4,5-dimethylthiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4,5-dimethylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(5(3)8)7(9)10/h1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSAXBIOENUWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The specific mechanism of action for 3-bromo-4,5-dimethylthiophene-2-carboxylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical transformations. In biological systems, its effects would be determined by the nature of the derivatives synthesized from it, which could interact with specific molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity and Synthesis: The target compound likely shares synthetic pathways with 11a and 1l, involving nucleophilic substitution (e.g., piperazine alkylation) and cyano-group introduction via reagents like malononitrile or ethyl cyanoacetate . Unlike cyanazine, which is a triazine herbicide, the target compound’s pyridazinone core may confer distinct bioactivity, such as kinase inhibition .
Functional Group Impact: The cyano group in all compounds enhances electrophilicity, critical for covalent binding or hydrolysis . Ester moieties (target compound, 1l) improve solubility and metabolic stability compared to purely aromatic systems .
Research Findings and Limitations
Spectral and Physicochemical Data
Direct data for the target compound are absent in the provided evidence. However, inferences can be drawn from analogs:
- 1l exhibits a melting point of 243–245°C and HRMS-confirmed molecular weight (575.5 g/mol), suggesting the target compound may similarly demonstrate high thermal stability and precise mass accuracy .
- 11a and 11b highlight the role of cyano groups in UV-Vis absorption, which could guide spectroscopic characterization of the target .
Challenges in Comparative Analysis
- Lumping Strategy Limitations: Grouping structurally similar compounds (e.g., pyridazinones and triazines) may overlook nuanced reactivity differences, as seen in .
- Activity Data Gap: No direct bioactivity data for the target compound are available, necessitating further empirical studies.
Biological Activity
3-Bromo-4,5-dimethylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic properties, supported by relevant studies and data.
The compound features a thiophene ring substituted with bromine and two methyl groups, along with a carboxylic acid functional group. These structural elements contribute to its biological activity through various mechanisms:
- Thiophene Ring : Engages in π-π stacking and hydrophobic interactions.
- Carboxylic Acid Group : Participates in hydrogen bonding and electrostatic interactions, enhancing binding to biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiophene-2-carboxylic acids have shown promising results against various bacterial strains.
- Study Findings : A study demonstrated that thiophene derivatives had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies. The compound's ability to inhibit pro-inflammatory cytokines is of particular interest.
- Mechanism of Action : The carboxylic acid moiety can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced synthesis of prostaglandins, thereby alleviating inflammation .
In Vitro Studies
- Antioxidant Activity : In vitro assays revealed that the compound exhibits antioxidant properties with an IC50 value of 18.17 µg/mL in DPPH radical scavenging assays. This indicates its potential as a natural antioxidant agent .
- Tyrosinase Inhibition : Molecular docking studies showed that this compound binds effectively to mushroom tyrosinase, suggesting its use as a skin-whitening agent due to its ability to inhibit melanin production. The binding affinity was calculated at −8.4 Kcal/mol .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of the bromine substitution on the thiophene ring:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 18.17 | Antioxidant |
| Thiophene-2-carboxylic acid | 7.8 | DAO Inhibition |
| Thiophene-3-carboxylic acid | 4.4 | DAO Inhibition |
These findings suggest that minor modifications in the structure can significantly influence biological activity .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Bromo-4,5-dimethylthiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization, making it suitable for creating more complex molecules. It can participate in reactions such as nucleophilic substitutions and coupling reactions, which are essential in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
| Compound | Structural Features | Applications |
|---|---|---|
| This compound | Bromine at position 3; methyl groups at positions 4 and 5 | Organic synthesis, pharmaceutical intermediates |
| 4,5-Dimethylthiophene-2-carboxylic acid | No bromine; similar methyl substitution | Less reactive; used in simpler syntheses |
| 3-Bromo-thiophene-2-carboxylic acid | Bromine at position 3; no methyl groups | Limited reactivity compared to the dimethyl derivative |
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various Gram-positive bacteria, with a minimum inhibitory concentration (MIC) indicating potential as an antibiotic lead compound.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, administration resulted in a notable decrease in inflammatory markers, suggesting its utility in developing anti-inflammatory drugs.
| Activity Type | Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Disruption of cell membranes | |
| Anti-inflammatory | Reduction of inflammatory markers | Inhibition of lipoxygenase (LOX) |
Case Studies
- Antimicrobial Study : A comprehensive study evaluated the antibacterial activity of this compound against multiple bacterial strains. Results demonstrated significant activity with MIC values indicating effectiveness at low concentrations, supporting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Research : In a controlled animal study, this compound was administered at doses as low as 20 mg/kg, resulting in significant reductions in edema and inflammatory responses. The findings suggest that this compound could be developed into a therapeutic agent for inflammatory conditions.
- Comparative Analysis with Similar Compounds : In comparative studies with other thiophene derivatives, it was found that while similar compounds exhibited antimicrobial activity, this compound demonstrated a broader spectrum of effectiveness against various microbial strains.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 3-Bromo-4,5-dimethylthiophene-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Bromination of thiophene derivatives typically employs Br₂ in polar aprotic solvents (e.g., methanol or DCM) under controlled temperatures (0–25°C). For regioselective bromination, steric and electronic effects of existing substituents (e.g., methyl groups at positions 4 and 5) must be considered. Optimization involves adjusting stoichiometry (1.1–1.5 eq Br₂), using catalysts like FeBr₃, and monitoring progress via TLC or HPLC. Post-reaction neutralization (e.g., NaOMe) prevents over-bromination. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) ensures high yields .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C4/C5 and bromine at C3).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC : Purity assessment (>95%) using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid).
- Melting Point : Cross-check against literature values (if available) using differential scanning calorimetry (DSC). Discrepancies may indicate impurities or polymorphs .
Advanced Research Questions
Q. What strategies resolve challenges in X-ray crystallography for brominated thiophene derivatives?
- Methodological Answer : Bromine’s heavy-atom effect enhances X-ray diffraction but may introduce absorption errors. Use SHELX software for structure refinement:
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes absorption.
- Refinement : Anisotropic displacement parameters for Br and S atoms. Validate hydrogen bonding via SHELXL’s DFIX command.
- Validation : Check R-factor convergence (<5%) and residual electron density maps. For twinned crystals, apply twin-law refinement .
Q. How can hydrogen bonding patterns in crystalline forms predict molecular aggregation?
- Methodological Answer : Use graph set analysis (G) to classify hydrogen bonds:
- Descriptors : Chains (C), rings (R), or discrete (D) motifs. For example, carboxylic acid dimers often form R₂²(8) motifs.
- Tools : Mercury (CCDC) or CrystalExplorer for visualization. Correlate packing motifs with solubility and stability. For this compound, intramolecular H-bonds (O–H⋯O) may compete with intermolecular interactions, affecting crystallinity .
Q. How to address discrepancies in reported physical properties (e.g., melting points) of brominated thiophene derivatives?
- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Validate via:
- Thermal Analysis : DSC to identify polymorph transitions.
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetonitrile) .
Q. What methodologies assess environmental persistence and toxicity of brominated aromatic compounds?
- Methodological Answer :
- Biodegradation : Aerobic sludge assays (OECD 301F) to track intermediates via LC-Q-TOF-MS. For example, debromination and methylation pathways observed in TBBPA degradation .
- Toxicity : Luminescent bacteria (Vibrio fischeri) assays (ISO 11348-3) to measure EC₅₀ values. Compare parent compound and degradation products for residual toxicity .
Q. What computational approaches predict regioselectivity in bromination reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to evaluate activation energies for bromination at C3 vs. C2.
- NBO Analysis : Assess charge distribution; electron-deficient positions favor electrophilic attack.
- MD Simulations : Solvent effects (e.g., methanol vs. DCM) on reaction kinetics .
Data Contradiction Analysis
Q. How to resolve conflicting reports on bromine’s electronic effects in thiophene derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
